Cas no 109511-58-2 (U0126)

U0126 structure
Nome del prodotto:U0126
Numero CAS:109511-58-2
MF:C18H16N6S2
MW:380.489839553833
MDL:MFCD09971039
CID:158545
PubChem ID:3006531
U0126 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanedinitrile,2,3-bis[amino[(2-aminophenyl)thio]methylene]-
- (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile
- U0126
- U-0126
- Bis[amino(o-aminophenylthio)methylene]succinonitrile
- UO 126
- U0126 (Uo126)
- 1,4-DIAMINO-2,3-DICYANO-1
- 1,4-DIAMINO-2,3-DICYANO-1,4-BIS(2-AMINOPHYNYLTIO)BUTADIENE
- 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile
- 1,4-DIAMINO-2,3-DICYANO-1,4-BIS(2-AMINOPHENYLTHIO)BUTADIENE
- U 0126
- U0126 >99%
- U0126, >=98%
- 1,4-DIAMINO-2,3-DICYANO-1,4-BIS(O-AMINOPHENYLMERCAPTO)BUTADIENE
- 8027P94HLL
- NCGC00025029-02
- 218601-62-8
- U-0126 is known as an MEK inhibitor and AMPK activator.
- HMS3678K05
- BiomolKI2_000012
- BCP01851
- CS-0003351
- AMY31125
- BSPBio_001224
- UNII-8027P94HLL
- NCGC00025029-03
- (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylene}succinonitrile
- U 126
- A846574
- SR-01000597365
- NCGC00025029-04
- 109511-58-2 (free)
- 2,3-Bis(amino((2-aminophenyl)thio)methylene)succinonitrile
- Succinonitrile, bis(amino(o-aminophenylthio)methylene)-
- BMK1-B2
- HMS1990N05
- DTXSID10892034
- HMS1792N05
- J-002297
- (2Z,3Z)-bis{amino[(2-aminophenyl)sulfanyl]methylidene}butanedinitrile
- (2Z,3Z)-bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile
- AKOS040744815
- FT-1069-1
- HMS3414K05
- AKOS024456414
- BRD-K18787491-001-04-5
- BRD-K46419649-001-01-8
- (2z)-Bis{amino[(2-Aminophenyl)sulfanyl]methylidene}butanedinitrile
- GTPL5282
- Butanedinitrile, bis(amino((2-aminophenyl)thio)methylene)-
- 1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene
- Q7863562
- (2Z,3Z)-2,3-bis[amino-(2-aminophenyl)sulfanyl-methylene]butanedinitrile
- CHEBI:64208
- (2Z,3Z)-2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile
- EX-A1754
- Butanedinitrile, bis(amino((2-aminophenyl)thio)methylene)-, (2Z,3Z)-
- HY-12031A
- C18H16N6S2
- BiomolKI_000002
- HMS3403N05
- (2Z,3Z)-2,3-bis(amino((2-aminophenyl)thio)methylene)succinonitrile
- CHEBI:90693
- A906530
- 5BM
- IDI1_002207
- HB2246
- SMP2_000197
- SR-01000597365-1
- CHEMBL34704
- 109511-58-2
- CHEBI:91463
- HMS1362N05
- CCG-100606
- TS-08019
- U-0126?
- DVEXZJFMOKTQEZ-JYFOCSDGSA-N
- 1,4-Diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene; bis[Amino[(2-aminophenyl)thio]methylene]-butanedinitrile (9CI); bis[Amino(o-aminophenylthio)methylene]-succinonitrile (6CI);
- BRD-K18787491-001-08-6
-
- MDL: MFCD09971039
- Inchi: InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2/b17-11+,18-12+
- Chiave InChI: DVEXZJFMOKTQEZ-JYFOCSDGSA-N
- Sorrisi: N#CC(/C(C#N)=C(N)/SC1=CC=CC=C1N)=C(N)\SC2=CC=CC=C2N
Proprietà calcolate
- Massa esatta: 380.08800
- Massa monoisotopica: 380.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 202A^2
- XLogP3: 2
- Conta Tautomer: 3
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.44
- Punto di fusione: approximate 154℃(dec.)
- Punto di ebollizione: 565.1±50.0°C at 760 mmHg
- Punto di infiammabilità: 295.6ºC
- Indice di rifrazione: 1.762
- Coefficiente di ripartizione dell'acqua: Soluble in DMSO. Poorly soluble in ethanol and water
- PSA: 202.26000
- LogP: 5.68616
U0126 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- RTECS:EJ9710000
- Condizioni di conservazione:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C(BD338908)
U0126 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D395211-25mg |
(2Z,3Z)-2,3-bis(amino(2-aminophenylthio)methylene)succinonitrile |
109511-58-2 | 99% | 25mg |
$270 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74440-25mg |
U-0126 |
109511-58-2 | 98% | 25mg |
¥4164.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U910428-10mg |
U-0126 |
109511-58-2 | 98% | 10mg |
¥2,274.30 | 2022-08-31 | |
TRC | U850348-25mg |
U0126 |
109511-58-2 | 25mg |
$ 333.00 | 2023-09-05 | ||
DC Chemicals | DC10030-100 mg |
U-0126 |
109511-58-2 | >98% | 100mg |
$300.0 | 2022-02-28 | |
Axon Medchem | 2520-10 mg |
U 0126 |
109511-58-2 | 99% | 10mg |
€90.00 | 2023-07-10 | |
eNovation Chemicals LLC | Y0977127-1g |
1,4-Diamino-2,3-dicyano-1,4-bis(o-aminophenylmercapto)butadiene |
109511-58-2 | 95% | 1g |
$1235 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222395-1 mg |
U-0126, |
109511-58-2 | ≥97% | 1mg |
¥466.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222395A-5 mg |
U-0126, |
109511-58-2 | ≥97% | 5mg |
¥1,775.00 | 2023-07-10 | |
Biosynth | FB137489-25 mg |
U 0126 |
109511-58-2 | 25mg |
$923.00 | 2023-01-04 |
U0126 Letteratura correlata
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
2. Back matter
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
-
5. Book reviews
109511-58-2 (U0126) Prodotti correlati
- 2877643-47-3(2-methyl-4-[4-(3-methylpyridin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine)
- 952981-64-5(N-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)-N'-4-(trifluoromethoxy)phenylethanediamide)
- 2097971-69-0(methyl 1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate)
- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)
- 946257-94-9(1-(2,5-dimethylphenyl)methyl-2-5-(propan-2-yl)-1,3,4-oxadiazol-2-yl-1H-indole)
- 1261622-48-3(2-Bromo-4'-chloro-3'-(trifluoromethoxy)propiophenone)
- 111119-80-3(Acetic acid, (fluorosulfonyl)-, 1-methylethyl ester)
- 2228619-62-1(2-chloro-1-(3-methoxy-1,2-oxazol-5-yl)ethan-1-ol)
- 2228791-36-2(2-(3-ethoxy-2-methoxyphenyl)propanoic acid)
- 54879-20-8(2-Bromo-3-methylaniline)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:109511-58-2)U0126

Purezza:99%
Quantità:25mg
Prezzo ($):215.0